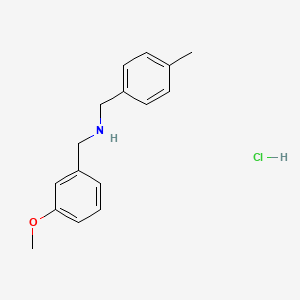![molecular formula C13H11FN2O3S B5406958 methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5406958.png)
methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It acts by inhibiting the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. It also induces apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
作用机制
The mechanism of action of Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. It also induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and DNA fragmentation. Moreover, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity by inhibiting the activity of HDAC, which is involved in the regulation of gene expression and cell proliferation. It also induces apoptosis in cancer cells by activating the caspase cascade. Moreover, it possesses anti-inflammatory and anti-oxidant properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines. However, further studies are needed to elucidate the exact biochemical and physiological effects of this compound.
实验室实验的优点和局限性
Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. It is highly reactive and can be toxic if not handled properly. Moreover, its mechanism of action is not fully understood, and further studies are needed to elucidate its exact mode of action.
未来方向
There are several future directions for the research on Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. One of the potential applications is in the development of novel anticancer drugs. Further studies are needed to elucidate its mechanism of action and optimize its potency and selectivity. Moreover, its anti-inflammatory and anti-oxidant properties make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Additionally, this compound can be used as a tool compound to study the role of HDAC in gene expression and cell proliferation. Further studies are needed to evaluate its potential applications in epigenetic research.
合成方法
The synthesis of Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves the reaction of 2-amino-4-fluorobenzoic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with methyl iodide to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
属性
IUPAC Name |
methyl 3-[(2-fluorophenyl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c1-19-12(17)11-10(6-7-20-11)16-13(18)15-9-5-3-2-4-8(9)14/h2-7H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTZUKYAVAQHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-6-nitrophenol](/img/structure/B5406896.png)
![2-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5406898.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5406910.png)


![2-[2-(4-hydroxy-3-iodo-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5406927.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5406935.png)
![2-methyl-4-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}butan-2-ol](/img/structure/B5406945.png)
![3-({[(3-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5406959.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-ethoxyphenyl methanesulfonate](/img/structure/B5406962.png)
![4-[1-(1-adamantylcarbonyl)-3-azetidinyl]pyridine](/img/structure/B5406972.png)
![4-{5-[(hydroxyimino)(phenyl)methyl]-2-thienyl}butanoic acid](/img/structure/B5406985.png)
